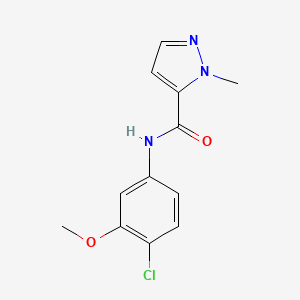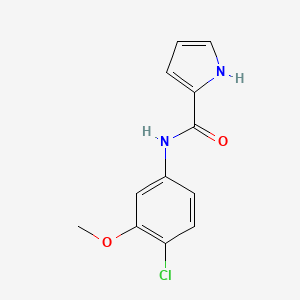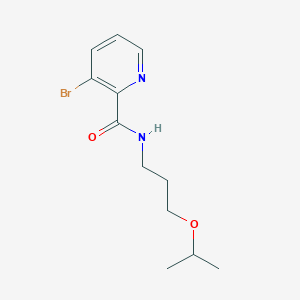
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide, also known as J147, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound was first developed by scientists at the Salk Institute for Biological Studies in La Jolla, California.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide is not fully understood, but it is thought to work through multiple pathways involved in neuroprotection and neuroplasticity. N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. The compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in animal models, including reducing oxidative stress and inflammation in the brain, improving mitochondrial function, and increasing levels of antioxidants. The compound has also been found to enhance synaptic plasticity, the ability of neurons to form and strengthen connections with one another.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide for lab experiments is that it has shown promising results in multiple animal models of neurodegenerative diseases, suggesting that it may have broad therapeutic potential. However, the compound is still in the early stages of development and has not yet been tested in human clinical trials. Additionally, the synthesis of N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide is complex and requires specialized equipment and expertise, which may limit its accessibility for some researchers.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide. One area of interest is optimizing the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion, to improve its efficacy and safety in humans. Another direction is investigating the potential of N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide in combination with other drugs or therapies for neurodegenerative diseases. Finally, further research is needed to better understand the mechanisms underlying N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide's neuroprotective effects and to identify potential biomarkers for monitoring its therapeutic effects in humans.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide involves several steps, including the condensation of 2,4-dimethylpyrrole and 4-chloro-3-methoxybenzaldehyde, followed by the addition of an amide group to the resulting intermediate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide has shown promising results in preclinical studies as a potential treatment for neurodegenerative diseases. In animal models of Alzheimer's disease, N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. The compound has also been found to have neuroprotective effects, promoting the growth and survival of neurons and reducing inflammation in the brain.
Propriétés
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-16-10(5-6-14-16)12(17)15-8-3-4-9(13)11(7-8)18-2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVUITIMIWYPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)

![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)



![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)

![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)
